Tetrafluoroethane

説明

Historical Context of Fluorocarbon Development and the Emergence of HFCs

The history of fluorocarbons is a narrative of innovation driven by the need for safer and more effective industrial chemicals, followed by a critical re-evaluation of their environmental consequences.

Evolution from Chlorofluorocarbons (CFCs) and Hydrochlorofluorocarbons (HCFCs)The development of chlorofluorocarbons (CFCs) began in the 1930s, offering a revolutionary solution to the safety issues posed by earlier refrigerants, which were often toxic and flammableirpros.combritannica.comnoaa.gov. Compounds like dichlorodifluoromethane (B179400) (CFC-12) became widely adopted in refrigeration, air conditioning, and as propellants in aerosol cans due to their non-flammable, non-toxic, and chemically stable propertiesacs.orgwikipedia.orgnoaa.gov.

However, by the 1970s, scientific research revealed that CFCs possessed significant detrimental effects on the stratospheric ozone layer. The groundbreaking work by Molina and Rowland in 1974 demonstrated that CFCs, due to their stability, could reach the stratosphere and release chlorine radicals, which catalytically destroy ozone molecules tandfonline.comacs.org. This discovery led to widespread concern about increased ultraviolet radiation reaching the Earth's surface tandfonline.comacs.org.

In response, hydrochlorofluorocarbons (HCFCs) were developed as transitional replacements for CFCs. HCFCs contain hydrogen atoms, making them less stable in the atmosphere than CFCs, thus reducing their ozone-depleting potential (ODP). However, HCFCs still possessed some ODP and also contributed to global warming tandfonline.comquora.comwikipedia.orgnoaa.gov. Consequently, HCFCs also became subject to phase-out schedules.

Nomenclature and Chemical Structure within the Hydrofluorocarbon Class

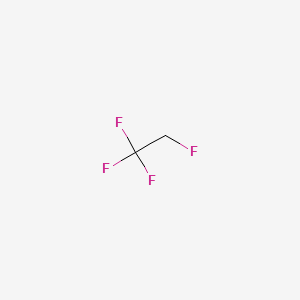

1,1,1,2-Tetrafluoroethane belongs to the class of hydrofluorocarbons (HFCs), which are organic compounds containing carbon, hydrogen, and fluorine atoms. Its chemical formula is CF₃CH₂F wikipedia.orgchemicalbook.comechemi.comwinsen-sensor.compurdue.edunist.gov. As an HFC, it is characterized by the absence of chlorine atoms, which is the primary reason for its zero ozone depletion potential nih.govwikipedia.orgchemicalbook.combris.ac.ukechemi.comwinsen-sensor.comecetoc.orgnih.gov.

The structure of HFC-134a consists of an ethane (B1197151) backbone where four hydrogen atoms have been replaced by fluorine atoms. Specifically, three fluorine atoms are bonded to one carbon atom (CF₃), and one fluorine atom is bonded to the other carbon atom, which also has two hydrogen atoms attached (CH₂F). This arrangement distinguishes it from other tetrafluoroethane isomers.

Commonly referred to by its refrigerant designation R-134a, or by trade names such as Freon™ 134a, HFA-134a, and Norflurane, HFC-134a is a colorless gas with a faint ethereal odor nih.govwikipedia.orgsrf.comfreon.comecetoc.orgaip.orgnih.gov. Its thermodynamic properties, including a boiling point of -26.3 °C (-15.3 °F), are similar to those of CFC-12, making it a suitable direct replacement in many existing systems with minimal modifications wikipedia.orgchemicalbook.combris.ac.ukechemi.compurdue.edunist.gov.

Significance of 1,1,1,2-Tetrafluoroethane in Contemporary Industrial and Environmental Science

HFC-134a has played a crucial role in the transition away from ozone-depleting substances, but its high global warming potential (GWP) has also made it a subject of ongoing environmental and regulatory focus.

Industrial Significance: HFC-134a has been extensively utilized across various industrial sectors due to its favorable physical and chemical properties. Its primary applications include:

Refrigeration and Air Conditioning: It is widely used as a refrigerant in domestic refrigerators, commercial refrigeration systems, industrial chillers, and particularly in automotive air conditioning systems nih.govwikipedia.orgirpros.comchemicalbook.comgas-servei.comclimalife.comkplintl.comechemi.comnih.govnih.gov. Its introduction in the early 1990s marked a significant shift from CFC-12 in these applications wikipedia.orgpurdue.educlairemfg.comechemi.comnih.govnih.gov.

Propellant: HFC-134a serves as a propellant in medical aerosol inhalers, such as those for asthma treatment, due to its low toxicity and non-flammability nih.govclairemfg.comfreon.comnih.gov. It has also been used in other aerosol applications like air dusters and electronic cleaners clairemfg.com.

Blowing Agent: It is employed as a blowing agent in the production of polyurethane foams, used for insulation in appliances and buildings nih.govpsu.edufluorocarbons.orgchemicalbook.com.

Other Applications: HFC-134a also finds use as a solvent and in fire protection systems newclimateeconomy.netchemicalbook.com.

Environmental Science Significance: From an environmental science perspective, HFC-134a's significance lies in its dual role:

Ozone Layer Protection: By replacing CFCs and HCFCs, HFC-134a has contributed to the recovery of the ozone layer by having a zero Ozone Depletion Potential (ODP) nih.govwikipedia.orgirpros.comchemicalbook.combris.ac.ukechemi.comwinsen-sensor.comecetoc.org. This substitution prevented the release of chlorine into the stratosphere, which is responsible for ozone depletion tandfonline.comacs.org.

Climate Change Contribution: Despite its ODP, HFC-134a is a potent greenhouse gas with a 100-year Global Warming Potential (GWP) of approximately 1,430 times that of carbon dioxide wikipedia.orgpsu.edubris.ac.ukpnas.orglinde.com. Its atmospheric lifetime is estimated to be around 14 years nih.govecetoc.org. The increasing atmospheric concentration and radiative forcing contribution of HFC-134a, driven by its widespread use, have made it a target for global climate mitigation efforts under the Kigali Amendment dcceew.gov.aueuropa.eupsu.educhathamhouse.orgiiasa.ac.at. Research findings indicate that while its current contribution to the greenhouse effect is considered insignificant due to its relatively low atmospheric concentration compared to CO₂, its rapid increase necessitates regulatory action ecetoc.org. The ongoing phase-down efforts are aimed at transitioning to refrigerants with much lower GWPs, such as hydrofluoroolefins (HFOs) psu.edupurdue.eduenergypedia.infowikipedia.org.

Data Table: Key Properties of 1,1,1,2-Tetrafluoroethane (HFC-134a)

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F4/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGUZGTVOIAKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F4 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021324 | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,1,2-tetrafluoroethane appears as a colorless gas with a slight ethereal odor. Vapors are heavier than air. Shipped liquefied under own vapor pressure. Flash point 351 °F. Inhalation at high concentrations is harmful and may cause heart irregularities, unconsciousness or death without warning. Liquid contact may cause frostbite. Vapors can replace the available oxygen., Gas or Vapor; Liquid, Compressed liquefied gas; [ICSC] Slight ethereal odor; [CAMEO], COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,1,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-26.5 °C at 1 atmosphere, -26 °C | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in ethyl ether, Solubility in water: none | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2072 g/cu cm at 25 °C, Critical density: 0.508 g/cu cm | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4990 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 630 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Colorless gas at ambient conditions | |

CAS No. |

811-97-2, 29759-38-4 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norflurane [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029759384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HFC 134A | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hfc-134a-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethane, 1,1,1,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norflurane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH9E53K1Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-103.296 °C, -101 °C | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Manufacturing Methodologies of 1,1,1,2 Tetrafluoroethane

Industrial Production Pathways

The commercial production of 1,1,1,2-tetrafluoroethane is dominated by a few key industrial routes, with the reaction involving trichloroethylene and hydrogen fluoride (B91410) being the most prominent. wikipedia.orgchemicalbook.com An alternative, though less common, pathway starts from tetrachloroethylene. chemicalbook.com These processes are typically conducted in a closed system.

The most established industrial method for synthesizing 1,1,1,2-tetrafluoroethane involves the reaction of trichloroethylene (TCE) with anhydrous hydrogen fluoride (HF). wikipedia.orggoogle.com This process is generally carried out in two main stages, either in the liquid phase, gas phase, or a combination of both.

The reaction proceeds in two primary steps:

Addition and Substitution: Trichloroethylene first reacts with hydrogen fluoride to produce the intermediate compound 1,1,1-trifluoro-2-chloroethane (HCFC-133a). google.com

Fluorination: The intermediate, HCFC-133a, is then further fluorinated with hydrogen fluoride at elevated temperatures to yield the final product, 1,1,1,2-tetrafluoroethane (HFC-134a). chemicalbook.com

Liquid-Phase Process: In the liquid-phase method, the reaction is often catalyzed by antimony pentachloride. This approach has the benefit of high conversion rates for trichloroethylene and good selectivity. google.com

Gas-Phase Process: The gas-phase process typically employs a chromium-based catalyst. While this method can achieve high total conversion of TCE, it may also lead to the formation of azeotropic olefin impurities, which can complicate the separation process. A disadvantage of the vapor-phase process is the higher reaction temperature, which can lead to catalyst deactivation through coking.

Advanced Synthetic Approaches and Catalytic Processes

Research and development in the synthesis of 1,1,1,2-tetrafluoroethane have focused on improving efficiency, catalyst longevity, and exploring more environmentally benign pathways.

One advanced approach involves a two-reactor system where the reaction sequence is reversed. This modification has been shown to provide significant advantages in reaction conversion to HFC-134a and an increase in reaction selectivity. google.com

Catalytic advancements are also a key area of research. Vapor-phase catalytic fluorination using transition metals on a γ-AlF3 carrier is one such development. The performance of these catalysts is influenced by reaction temperature, the ratio of starting materials, and contact time. theicct.org

Emerging areas of "green chemistry" are exploring novel synthetic routes for fluorinated compounds, which could have future implications for the production of 1,1,1,2-tetrafluoroethane. These include:

Biocatalytic and Enzymatic Synthesis: Research into the enzymatic synthesis of fluorinated compounds is a growing field. While not yet applied to the industrial scale of HFC-134a production, biocatalysis offers a sustainable and highly economical approach for creating fluorinated molecules. nih.govresearchgate.netresearchgate.net The use of enzymes could lead to highly selective fluorination under mild conditions. researchgate.net

Phase-Transfer Catalysis: This technique can be employed to facilitate reactions between reactants in different phases and may offer advantages in the synthesis of fluorinated hydrocarbons.

Impurity Profiling and Quality Control in Commercial Production

The purity of 1,1,1,2-tetrafluoroethane is critical, especially for its use in pharmaceutical applications as a propellant in metered-dose inhalers, where it is known as HFA-134a. fonsumrefrigerant.comfluorined-chemicals.com The quality control processes for pharmaceutical-grade HFC-134a are significantly more stringent than for refrigerant grade. fonsumrefrigerant.comfluorined-chemicals.com

Quality Assurance in Manufacturing: The manufacturing of high-purity HFC-134a, particularly for pharmaceutical use, adheres to Good Manufacturing Practices (GMP). pharmacompass.com A robust quality assurance system is essential and involves several stages:

Raw Material Testing: Incoming raw materials, such as trichloroethylene and hydrogen fluoride, are rigorously tested to ensure they meet predefined quality standards. bulatpharmaceutical.com

In-Process Monitoring: Key parameters during the synthesis process are continuously monitored to ensure the reaction is proceeding as expected and to minimize the formation of impurities. bulatpharmaceutical.com

Process Validation: The manufacturing process is validated to confirm its effectiveness, consistency, and reproducibility. bulatpharmaceutical.com

Final Product Testing and Certification: The final product undergoes comprehensive testing to ensure it meets all specifications before being released. A Certificate of Analysis (C of A) is provided, detailing the levels of impurities. kouraglobal.com

Impurity Profiling: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques used for impurity profiling of 1,1,1,2-tetrafluoroethane. These methods can detect and quantify a wide range of potential impurities, even at very low levels. kouraglobal.com

Common Impurities: A number of impurities can be present in commercially produced 1,1,1,2-tetrafluoroethane, arising from the raw materials, side reactions, or subsequent handling. The specific impurity profile can also depend on the manufacturing route. Some of the potential impurities that are monitored include:

Unreacted starting materials and intermediates (e.g., trichloroethylene, HCFC-133a)

Other fluorinated compounds (e.g., HFC-152a, HCFC-124a, CFC-11) kouraglobal.com

Unsaturated impurities kouraglobal.com

Methyl chloride (a key impurity to be removed for pharmaceutical grade) google.com

Specification Limits: The acceptable limits for impurities vary significantly depending on the intended application. Pharmaceutical-grade HFC-134a has much tighter specifications than refrigerant grade. For example, the purity required for pharmaceutical grade is a minimum of 99.99%, indicating a very low tolerance for impurities. fluorined-chemicals.com In contrast, refrigerant-grade HFC-134a may have a purity of around 99.5%. google.com

Specific clauses in quality specifications are designed to control groups of impurities. For instance, a specification might have limits for individual identified impurities, a total limit for all other volatile impurities, and specific limits for unsaturated compounds. kouraglobal.com The purification of refrigerant-grade HFC-134a to pharmaceutical grade often involves additional steps, such as passing the material through molecular sieves to remove critical impurities like methyl chloride. google.com

Below is an interactive data table summarizing the comparison between typical refrigerant and pharmaceutical grade specifications for 1,1,1,2-tetrafluoroethane.

| Property | Refrigerant Grade (Typical) | Pharmaceutical Grade (HFA-134a) |

| Purity | ≥ 99.5% | ≥ 99.99% |

| Water Content | < 10 ppm | Tightly controlled, very low |

| Acidity (as HCl) | < 1 ppm | Tightly controlled, very low |

| High Boiling Residue | < 0.01% by volume | Tightly controlled, very low |

| Other Refrigerants/Volatile Impurities | < 0.5% | Individually specified and limited to ppm levels |

| Unsaturated Impurities | Not always specified | Tightly controlled, typically < 5 ppm |

| Methyl Chloride | May be present | Must be removed to non-detectable levels |

Atmospheric Chemistry and Environmental Fate of 1,1,1,2 Tetrafluoroethane

Environmental Partitioning and Distribution in Environmental Compartments

The environmental fate of 1,1,1,2-Tetrafluoroethane is largely determined by its physical and chemical properties, which govern its distribution between the atmosphere, hydrosphere, and lithosphere. Due to its characteristics, the compound predominantly resides in the atmospheric compartment.

Volatilization and Atmospheric Predominance

1,1,1,2-Tetrafluoroethane is a highly volatile compound at ambient temperatures and pressures. Its high vapor pressure and low solubility in water facilitate its rapid transfer from any released source into the atmosphere. Once in the atmosphere, its primary removal mechanism is reaction with hydroxyl radicals (OH) in the troposphere, which leads to a significant atmospheric lifetime. Estimated atmospheric lifetimes for 1,1,1,2-Tetrafluoroethane are in the range of approximately 13 to 14 years. This relatively long lifetime, coupled with its high volatility, results in its atmospheric predominance, where it can persist and be transported globally.

Aquatic and Soil Interactions (e.g., Sorption, Biodegradation)

Interactions of 1,1,1,2-Tetrafluoroethane with aquatic and soil environments are minimal, further supporting its atmospheric accumulation. The compound exhibits very low solubility in water, and its Henry's Law constant is high, indicating a strong preference for the gaseous phase over the aqueous phase. Consequently, when released into water bodies or onto soil, it readily volatilizes into the atmosphere rather than dissolving or remaining in the liquid or solid matrix.

Furthermore, studies indicate that 1,1,1,2-Tetrafluoroethane is resistant to biodegradation in both soil and aquatic environments. Its chemical structure, characterized by strong carbon-fluorine bonds, makes it recalcitrant to microbial breakdown processes commonly found in natural ecosystems. Similarly, its tendency to sorb onto soil or sediment particles is very low, as indicated by low soil adsorption coefficients (Koc values). This lack of significant interaction with soil and water matrices reinforces its tendency to remain in the atmosphere.

Data Table: Key Environmental Fate Parameters for 1,1,1,2-Tetrafluoroethane

| Parameter | Typical Value Range | Unit | Environmental Compartment | Notes |

| Atmospheric Lifetime | 13.8 | Years | Atmosphere | Primarily removed by reaction with OH radicals in the troposphere. |

| Henry's Law Constant | 0.11 - 0.13 | atm·m³/mol | Air-Water Interface | Indicates a strong preference for partitioning into the gas phase from aqueous solutions. |

| Water Solubility | ~3.6 | g/L (at 25°C) | Water | Low solubility, favoring volatilization. |

| Soil Adsorption Coefficient | < 10 (Koc) | L/mol | Soil/Sediment | Very low sorption potential, leading to minimal retention in soil. |

Compound Name Table

| Common Name | Chemical Name | CAS Number |

| 1,1,1,2-Tetrafluoroethane | 1,1,1,2-Tetrafluoroethane | 811-97-2 |

| HFC-134a | 1,1,1,2-Tetrafluoroethane | 811-97-2 |

Toxicological Research and Health Effects of 1,1,1,2 Tetrafluoroethane

General Toxicological Profile and Low Acute Toxicity

Studies across various animal species, including rats, mice, dogs, and monkeys, as well as human subjects, have consistently demonstrated that 1,1,1,2-Tetrafluoroethane possesses a very low order of acute inhalation toxicity nih.govecetoc.orgwho.intchemours.comrefrigerants.comecetoc.orgreld.com.ararkema.com. Lethal concentrations (LC50) in rats following a 4-hour exposure are reported to be exceptionally high, often exceeding 500,000 parts per million (ppm) nih.govecetoc.orgchemours.comrefrigerants.comreld.com.ararkema.comwikipedia.org. For instance, an approximate 4-hour LC50 in rats has been reported as 567,000 ppm ecetoc.orgchemours.comrefrigerants.comreld.com.arwikipedia.org. At concentrations below these lethal levels, such as up to 50,000 ppm, no significant toxicological effects have been observed in subchronic or chronic inhalation studies in rats nih.govchemours.comecetoc.org.

Table 4.1: Acute Inhalation Toxicity Data for 1,1,1,2-Tetrafluoroethane in Rats

| Exposure Duration | Species | LC50 (ppm) | Reference(s) |

| 4 hours | Rat | >500,000 | nih.govecetoc.orgchemours.comrefrigerants.comreld.com.ararkema.com |

| 4 hours | Rat | 567,000 | ecetoc.orgchemours.comrefrigerants.comreld.com.arwikipedia.org |

| 4 hours | Rat | >700,000 | ecetoc.org |

Note: LC50 (Lethal Concentration 50%) is the concentration of a substance in the air that is expected to cause death in 50% of a group of tested animals.

Pharmacokinetics and Metabolism in Biological Systems

The behavior of 1,1,1,2-Tetrafluoroethane within biological systems is characterized by rapid absorption and elimination, with minimal metabolic transformation.

Upon inhalation, 1,1,1,2-Tetrafluoroethane is rapidly absorbed into the bloodstream and quickly equilibrates with tissues nih.govarkema.comnih.govnih.gov. However, pulmonary uptake is generally low, and the majority of the compound is exhaled unchanged shortly after exposure ceases nih.govwho.intarkema.comnih.govnih.govsmolecule.com. Studies indicate a rapid elimination half-life, with blood concentrations declining swiftly nih.govnih.govnih.gov. For example, a half-life of approximately 7 minutes has been reported for the elimination of HFC-134a from blood until a concentration of about 5% of the maximum is reached nih.gov. There is no significant accumulation of the compound or its metabolites in specific organs or tissues who.intnih.gov.

Metabolism of 1,1,1,2-Tetrafluoroethane in biological systems is minimal, with less than 1% of an absorbed dose undergoing transformation nih.govnih.govsmolecule.com. The primary metabolic products identified are carbon dioxide and, in minor amounts, trifluoroacetic acid (TFA) nih.govwho.intnih.govsmolecule.comwikipedia.org. For instance, studies in rats showed that carbon dioxide accounted for approximately 0.22-0.27% of the inhaled dose, while urinary excretion (containing TFA) represented about 0.09% nih.govsmolecule.com. Trifluoroacetic acid is known to be relatively stable in the environment and is also a breakdown product of other atmospheric compounds ecetoc.orgwikipedia.org.

Studies on Systemic Toxicity

While generally exhibiting low toxicity, 1,1,1,2-Tetrafluoroethane can induce specific systemic effects at very high concentrations.

At extremely high vapor concentrations, typically exceeding 200,000 ppm, 1,1,1,2-Tetrafluoroethane can exert central nervous system (CNS) depressant effects in various species, including rats nih.govwho.intepa.gov. These effects are described as anesthetic-like, leading to symptoms such as dizziness, confusion, incoordination, drowsiness, and, at the highest levels, loss of consciousness nih.govrefrigerants.comreld.com.ararkema.comfcsdchemicalsandlubricants.com. These narcotic properties are associated with the displacement of oxygen at high concentrations, which can lead to asphyxiation refrigerants.comarkema.comfcsdchemicalsandlubricants.com. However, these CNS effects are generally reversible upon cessation of exposure nih.govepa.gov.

A significant toxicological finding for 1,1,1,2-Tetrafluoroethane, common to many halogenated hydrocarbons, is its potential to sensitize the heart to the effects of adrenaline (epinephrine) nih.govchemours.comepa.gov. This sensitization can lead to cardiac arrhythmias, including ventricular fibrillation, particularly when combined with exogenous adrenaline administration in animal models. Studies in dogs have identified a threshold for this effect, with no marked responses observed at concentrations up to 40,000 or 50,000 ppm nih.govwho.intchemours.comrefrigerants.comnih.govtera.org. However, at higher concentrations, such as 80,000 ppm and above, cardiac sensitization has been observed nih.govecetoc.orgrefrigerants.comreld.com.arepa.gov. The no-observed-effect level (NOEL) for cardiac sensitization in dogs has been reported in the range of 40,000 to 50,000 ppm, while the lowest-observed-adverse-effect level (LOAEL) is typically cited around 75,000 to 80,000 ppm nih.govecetoc.orgwho.intchemours.comrefrigerants.comreld.com.arnih.govepa.govfcsdchemicalsandlubricants.comtera.org.

Table 4.2: Cardiac Sensitization Data for 1,1,1,2-Tetrafluoroethane in Dogs

| Effect Observed | Concentration Range (ppm) | NOEL (ppm) | LOAEL (ppm) | Reference(s) |

| No marked response | ≤ 40,000 | 40,000 | - | nih.govwho.intnih.govepa.gov |

| No marked response | ≤ 50,000 | 50,000 | - | chemours.comrefrigerants.comtera.org |

| Some cardiac arrhythmias | 75,000 | - | 75,000 | nih.govrefrigerants.comtera.org |

| Some cardiac arrhythmias | 80,000 | - | 80,000 | nih.govecetoc.orgchemours.comrefrigerants.comreld.com.arepa.govfcsdchemicalsandlubricants.com |

| Marked responses (arrhythmias) | 100,000 | - | 100,000 | ecetoc.orgtera.org |

| Marked responses (arrhythmias) | 160,000 - 320,000 | - | (EC50 range) | epa.gov |

Note: NOEL (No Observed Effect Level) is the highest concentration at which no adverse effects were observed. LOAEL (Lowest Observed Adverse Effect Level) is the lowest concentration at which adverse effects were observed.

Compound Name Table

The following are isomers of tetrafluoroethane:

| Chemical Name | Common Names/Synonyms | CAS Number |

| 1,1,1,2-Tetrafluoroethane | HFC-134a, R-134a, Norflurane | 811-97-2 |

| 1,1,2,2-Tetrafluoroethane | HFC-134, R-134 | 359-35-3 |

Applications and Industrial Impact of 1,1,1,2 Tetrafluoroethane Hfc 134a

Diverse Industrial Applications

Niche and Emerging Applications

Computer Cooling in Overclocking

Overclocking, the practice of increasing a computer's clock rate beyond its manufacturer's specification, generates significant heat. To manage this excess thermal load and achieve higher performance, specialized cooling methods are employed. 1,1,1,2-Tetrafluoroethane (HFC-134a) has been utilized in some extreme overclocking scenarios as a refrigerant in phase-change cooling systems. These systems leverage the refrigerant's ability to absorb heat as it transitions from a liquid to a gas. By circulating HFC-134a through a cooling loop that directly contacts or is in close proximity to the CPU, it can achieve temperatures well below ambient, effectively dissipating the heat generated by an overclocked processor. While effective for achieving very low temperatures, these direct refrigerant cooling methods are complex, require specialized equipment, and are generally not practical for everyday use due to the risks of condensation and the need for robust system sealing. wikipedia.orgresearchgate.netreddit.comdiabatix.com

Plumbing Pipe Freeze Kits

1,1,1,2-Tetrafluoroethane is a key component in plumbing pipe freeze kits. These kits are used to create a temporary ice plug within a section of pipe, allowing for repairs or modifications without needing to drain the entire water system. The principle relies on the rapid evaporation of HFC-134a under atmospheric pressure. When sprayed onto a pipe, the liquid HFC-134a rapidly vaporizes, absorbing a significant amount of heat from the pipe and its contents. This rapid cooling causes the water inside the pipe to freeze, forming an ice plug that can withstand considerable pressure, typically up to 10 bar. This method is efficient for isolating sections of plumbing for tasks such as replacing valves, radiators, or fixing leaks. wikipedia.orgfarnell.comhackaday.comemsdiasum.comarctic-hayes.comwolseley.co.uk2lbin.com

Mechanism of Pipe Freezing:

Airsoft Airgun Propellant

In the airsoft community, 1,1,1,2-Tetrafluoroethane (often referred to as R-134a or "duster gas") is used as a propellant for gas-powered airsoft guns. Compared to other common propellants like propane (B168953) or CO2, HFC-134a has a lower vapor pressure. This characteristic makes it suitable for airsoft guns constructed with less robust materials, such as those with predominantly plastic components or weaker internal mechanisms, particularly in Japanese-manufactured pistols. Its lower pressure reduces the risk of damaging these sensitive parts. While it offers a gentler power output, it is also noted for having less "cool-down" effect (a drop in performance after rapid firing) compared to some other gases, contributing to more consistent shot-to-shot velocity. wikipedia.orgreddit.comredwolfairsoft.comquora.comwarzonefield.comairsoftsociety.comstreetdirectory.comkangmei.comreddit.comwikipedia.org

Wine Cork Removers and Gas Dusters

1,1,1,2-Tetrafluoroethane serves as an effective propellant in various aerosol products, including "canned air" or gas dusters, and specialized wine cork removers. In gas dusters, HFC-134a is used to dislodge dust and debris from electronic components and hard-to-reach areas. Its non-flammable nature makes it a preferred choice for applications where sparks or flames might be present, such as cleaning energized circuits. In wine cork removers, HFC-134a is often used in air pressure-activated openers. The gas is injected into the bottle, creating pressure that forces the cork out. The rapid expansion and cooling properties of HFC-134a are leveraged in these applications for their propulsive force and ease of use. wikipedia.orgkangmei.compure5extraction.comchemtronics.combossgoo.comharmonycr.com

Air Driers for Compressed Air

Refrigerated air dryers utilize HFC-134a as a refrigerant to remove moisture from compressed air systems. The process involves cooling the compressed air, typically to a dew point of around 3°C, causing water vapor to condense. This condensed water is then separated and drained from the system. HFC-134a is chosen for its thermodynamic properties and its role as an environmentally friendlier alternative to older refrigerants, possessing zero ozone depletion potential. The refrigerant circulates through a heat exchanger, where it cools the compressed air, and then through a compressor and condenser to release heat and return to a liquid state, completing the refrigeration cycle. misumi-ec.commisumi-ec.comairfilter-europe.comalup.comairpress.net

Refrigerated Air Dryer Cycle using HFC-134a:

Decomposition and Waste Treatment Technologies for 1,1,1,2 Tetrafluoroethane

Thermal Decomposition Processes

Thermal decomposition involves the use of high temperatures to break down the molecular structure of 1,1,1,2-tetrafluoroethane. Non-catalytic pyrolysis of HFC-134a requires high temperatures, with an initiating temperature for decomposition above 750°C. mdpi.com To achieve 90% conversion through purely thermal means, temperatures greater than 900°C are necessary. mdpi.comresearchgate.netnii.ac.jp Complete conversion is typically obtained at 900°C. mdpi.com

Incineration and Supercritical Water Gasification

Incineration is a thermal destruction method that has been shown to be effective for HFC-134a. The compound is readily decomposed by incineration at temperatures above 800°C, provided there is a sufficient supply of oxygen and water vapor. researchgate.net

Supercritical water gasification (SCWG) presents an alternative technology for the treatment of HFCs. researchgate.net This process utilizes water in its supercritical state (above 374°C and 22.1 MPa) as a reaction medium. u-tokyo.ac.jp In this state, water exhibits unique properties, including the ability to dissolve non-polar compounds like HFC-134a, which facilitates its decomposition. researchgate.netmdpi.com One of the key advantages of SCWG is that the feedstock does not require a drying step, which can improve energy efficiency, particularly for waste streams with high moisture content. mdpi.com The reaction temperature for SCWG is considerably lower than that required for conventional gasification, and the process helps to inhibit the formation of tar and coke. mdpi.com

A study using ReaxFF molecular dynamics (ReaxFF-MD) to investigate the gasification mechanism of HFC-134a in supercritical water identified the main products of the process. researchgate.net

| Product | Chemical Formula | Formation Pathway Highlight |

|---|---|---|

| Hydrogen Fluoride (B91410) | HF | Generated by hydrogen extraction reaction between F radicals and H₂O molecules. |

| Hydrogen | H₂ | Generated by hydrogen extraction reaction between H radicals and H₂O molecules. |

| Carbon Monoxide | CO | Generated from reforming reactions involving carbon-containing radicals and OH radicals. |

| Carbon Dioxide | CO₂ | Generated from reforming reactions involving carbon-containing radicals and OH radicals. |

Catalytic Decomposition Methodologies

Catalytic decomposition is considered a promising alternative to thermal methods because it can be conducted at significantly lower temperatures, thereby reducing energy consumption. mdpi.commdpi.com For instance, with alumina-based catalysts, decomposition reactions can occur at temperatures lower than 700°C (973 K). mdpi.com A valuable byproduct that can be produced from the catalytic conversion of HFC-134a over catalysts like Al₂O₃ is Trifluoroethylene (B1203016) (TrFE; CF₂=CHF). mdpi.com

Metal Oxide and Phosphate (B84403) Catalysts

Various metal oxides have been tested for the catalytic decomposition of HFC-134a. Among them, γ-Al₂O₃, MgO, and CaO have been studied, with γ-Al₂O₃ demonstrating the highest decomposition efficiency. mdpi.comresearchgate.netnii.ac.jp

Metal phosphate catalysts have also been investigated for HFC-134a decomposition. The reactivity of these catalysts varies, with decomposition beginning at different temperatures depending on the specific phosphate used. elsevierpure.com

| Catalyst | Decomposition Start Temperature (°C) | 100% Conversion Temperature (°C) |

|---|---|---|

| Zr₃(PO₄)₄ | 250 | 475 |

| AlPO₄ | 300 | 500 |

| BPO₄ | 450 | 700 |

The primary reactions over these phosphate catalysts can differ. For example, over Zr₃(PO₄)₄, the reaction is estimated to be CH₂FCF₃ + H₂O + 1/2O₂ → 2CO + 4HF. elsevierpure.com Over AlPO₄ and BPO₄, the reactions lead to the formation of CO, CO₂, and HF. elsevierpure.com While these phosphate catalysts are effective, their oxidation activities may not be sufficient to achieve complete decomposition alone, suggesting a potential for use in combination with more active oxidation catalysts like Co₃O₄ or Mn₂O₃. elsevierpure.com

Role of γ-Al₂O₃ and MgO

Among the metal oxides tested, γ-Al₂O₃ has shown the highest efficiency for HFC-134a decomposition, achieving 100% conversion at 600°C. mdpi.comresearchgate.netnii.ac.jp This high performance is attributed to its large surface area and a significant number of weak acid sites. mdpi.comresearchgate.netnii.ac.jp In short-term tests at 600°C, γ-Al₂O₃ achieved complete conversion, while MgO and CaO showed efficiencies of 92% and 64%, respectively. mdpi.com

While γ-Al₂O₃ is highly active, it is susceptible to deactivation. The addition of Magnesium Oxide (MgO) has been shown to be an effective method for extending the catalyst's lifetime. mdpi.comresearchgate.net MgO interacts efficiently with hydrogen fluoride (HF), a byproduct of the decomposition reaction that is a primary cause of γ-Al₂O₃ deactivation. mdpi.comresearchgate.net This interaction with MgO delays the deactivation of the primary γ-Al₂O₃ catalyst. mdpi.comresearchgate.net The use of a mixed bed of γ-Al₂O₃ and MgO was found to be more effective at extending the catalyst's operational life than a configuration with separate beds. mdpi.comresearchgate.net

Catalyst Deactivation and Regeneration

The primary cause of deactivation for alumina-based catalysts in HFC-134a decomposition is poisoning by hydrogen fluoride (HF). mdpi.com The deactivation process for γ-Al₂O₃ occurs in two main stages. The first stage is fluorination, where HF reacts with the γ-Al₂O₃ surface to form aluminum trifluoride (AlF₃). mdpi.commdpi.com This transformation is a major reason for the decrease in catalytic activity. researchgate.net The second stage of deactivation involves carbon deposition, also known as coke formation, which can block the catalyst's pores. mdpi.commdpi.com Strong acid sites on the catalyst are believed to contribute to more severe coke formation. mdpi.comresearchgate.net

The addition of MgO serves to slow the deactivation process. By reacting with HF to form MgF₂, it inhibits the complete conversion of γ-Al₂O₃ to AlF₃. mdpi.comresearchgate.net This neutralization of the HF byproduct helps to preserve the active sites of the γ-Al₂O₃ catalyst, thereby extending its functional lifetime. mdpi.comresearchgate.net

Plasma Technologies for Degradation

Plasma technologies offer a non-thermal route for the degradation of 1,1,1,2-tetrafluoroethane. One studied method involves using a non-thermal plasma in a dielectric-packed bed reactor. researchgate.net In one study, the destruction efficiency of HFC-134a was examined using different packing materials, including alumina (B75360), zirconia, and glass beads, in a simulated exhaust gas stream. researchgate.net

The results showed that the packing material plays a significant role in the decomposition process. researchgate.net

With Alumina: The plasma reactor exhibited different behaviors depending on the temperature. Below 150°C, destruction efficiency increased slowly with temperature. However, above 150°C, there was a sharp increase in efficiency, which indicates a catalytic effect of the alumina packing material. 100% destruction efficiency was reached at approximately 400°C. researchgate.net

With Zirconia and Glass Beads: The temperature dependence of destruction efficiency was not as pronounced as with alumina. This suggests that these materials have negligible catalytic activity, and the decomposition of HFC-134a resulted mainly from gas-phase reactions initiated by the plasma. With these materials, carbonyl fluoride (COF₂) was detected as a byproduct. researchgate.net

Another approach is the use of gliding arc plasma, which has the advantage of operating near atmospheric pressure. osti.gov This technology shows promise for being scaled up for industrial applications in the removal of HFCs. osti.gov

Products of Controlled Decomposition

Hydrogen Fluoride (HF)

Hydrogen fluoride is a common and significant product of HFC-134a decomposition under most controlled conditions. During thermal decomposition at high temperatures (above 750°C), HFC-134a breaks down, leading to the formation of HF. mdpi.com Similarly, contact with flames or hot surfaces above 250°C can cause vapor decomposition that yields toxic gases, including hydrogen fluoride. wikipedia.org

In catalytic decomposition processes, HF is an inevitable byproduct. mdpi.com For instance, when using alumina-based catalysts, the decomposition of HFC-134a produces HF, which can react with the catalyst to form aluminum trifluoride (AlF3), affecting the catalyst's performance and stability. mdpi.com Research into the gasification of HFC-134a in supercritical water also identifies HF as a primary product, generated through a hydrogen extraction reaction between fluorine radicals and water molecules. researchgate.net Plasma treatment methods, such as arc plasma and water plasma, also result in the formation of HF as a main product. researchgate.netijpest.com

Trifluoroethylene (TrFE; HFO-1123)

Trifluoroethylene (C₂HF₃), also known as HFO-1123, has been identified as a product of HFC-134a decomposition under specific, controlled conditions. Research using arc plasma for decomposition showed that trifluoroethylene was formed as a result of incomplete combustion, particularly when the plasma power supply was below a certain threshold. ijpest.com

Furthermore, the conversion of tetrafluoroethane to trifluoroethylene can be achieved through catalytic dehydrofluorination. researchgate.net This process specifically removes hydrogen fluoride from the HFC-134a molecule to form TrFE.

Carbon Dioxide (CO₂) and Hydrogen (H₂)

Carbon dioxide and hydrogen are also products of HFC-134a decomposition, particularly in processes involving reactants that can supply oxygen and hydrogen atoms.

The atmospheric degradation of HFC-134a, initiated by hydroxyl (OH) radicals, ultimately leads to the formation of carbon dioxide, among other products. ecetoc.orgwho.int In controlled environments, the thermal decomposition or incineration of HFC-134a in the presence of sufficient oxygen and water vapor yields CO₂ and HF as the main end products. researchgate.netijpest.com

The formation of molecular hydrogen (H₂) has been observed during the gasification of HFC-134a in supercritical water. researchgate.net In this process, H₂ is primarily generated from hydrogen extraction reactions between hydrogen radicals and water molecules. researchgate.net

The following table summarizes the products formed under different decomposition methods.

| Decomposition Method | Key Products | Reference |

| Thermal / Incineration | Hydrogen Fluoride (HF), Carbon Dioxide (CO₂) | mdpi.comwikipedia.orgresearchgate.net |

| Catalytic Decomposition | Hydrogen Fluoride (HF), Trifluoroethylene (TrFE) | mdpi.comresearchgate.net |

| Arc Plasma (Incomplete) | Trifluoroethylene (TrFE) | ijpest.com |

| Supercritical Water Gasification | Hydrogen Fluoride (HF), Carbon Dioxide (CO₂), Hydrogen (H₂) | researchgate.net |

| Atmospheric Degradation | Carbon Dioxide (CO₂), Hydrogen Fluoride (HF) | ecetoc.orgwho.int |

Resource Recovery from Waste HFC-134a

Resource recovery from waste HFC-134a primarily involves the capture, recycling, and reclamation of the refrigerant from various systems to prevent its release into the atmosphere and to enable its reuse. This practice is mandated by regulations in many regions and is a crucial aspect of managing this potent greenhouse gas. p2infohouse.orgp2infohouse.org

The process begins with the recovery of the refrigerant from equipment such as automotive air conditioners (MVACs) or stationary refrigeration units before they are serviced or disposed of. p2infohouse.orgwa.gov This is performed using specialized recovery equipment that extracts the HFC-134a and transfers it to a dedicated storage cylinder. fieldpiece.com This step prevents the gas from being vented, which was a common practice in the past. p2infohouse.orgp2infohouse.org

Once recovered, the HFC-134a can undergo two main processes for resource recovery:

Recycling: This is a basic cleaning process, often performed on-site, using equipment that removes contaminants like lubricating oil, moisture, and non-condensable gases. p2infohouse.orgfieldpiece.com Recycled refrigerant can be returned to the same system or another system owned by the same person. uni.edu Equipment for this purpose must meet specific standards, such as those set by SAE International (e.g., SAE J2788) for MVACs. ecfr.govgovinfo.gov

Reclamation: This is a more comprehensive purification process performed at a dedicated off-site facility. fieldpiece.com The reclaimer processes the used refrigerant to remove all contaminants and restores it to the purity standards of new, virgin product, as defined by standards like AHRI 700. p2infohouse.orgfieldpiece.com Reclaimed HFC-134a can then be sold and reused in any suitable equipment, which is vital for servicing older systems, especially as the production of new HFCs is phased down. wa.gov

The table below outlines the key stages and standards involved in HFC-134a resource recovery.

| Stage | Description | Governing Standards (Examples) | Key Outcome |

| Recovery | Extraction of refrigerant from equipment into a storage cylinder. p2infohouse.org | SAE J2851, UL 1963 | Prevention of atmospheric release. |

| Recycling | On-site cleaning to remove oil, water, and non-condensables. fieldpiece.com | SAE J2788 | Reuse of refrigerant in the same or commonly owned equipment. ecfr.govgovinfo.gov |

| Reclamation | Off-site reprocessing to meet virgin product specifications. fieldpiece.com | AHRI 700 | Reclaimed refrigerant available for the general market. p2infohouse.org |

Analytical Methodologies for 1,1,1,2 Tetrafluoroethane

Gas Chromatography (GC) with Various Detectors

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile organic compounds like 1,1,1,2-Tetrafluoroethane. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Different detectors can be coupled with GC to enhance sensitivity and selectivity.

The Flame Ionization Detector (FID) is a common and sensitive detector for organic compounds. It works by combusting the eluent from the GC column in a hydrogen-air flame, producing ions that are collected by an electrode, generating a current proportional to the mass flow rate of carbon atoms.

Research Findings: GC-FID has been successfully employed for the purity analysis of HFC-134a, identifying and quantifying volatile impurities oup.comoup.com. An unpublished method based on a Health and Safety Executive (HSE) procedure utilizes diffusive sampling onto Spherocarb, followed by thermal desorption into a GC-FID system, with a validated detection limit down to 0.1 ppm for exposure periods of 30-480 minutes inchem.orgwho.int. Pumped sampling onto Anasorb CMS, followed by solvent desorption and GC-FID analysis, has also been validated inchem.orgwho.int. Furthermore, GC-FID has been used to measure R-134a leakage from vehicle air conditioning systems, with leak rates ranging from 0.01 to 0.36 g/day nih.gov.

Mass Spectrometry (MS), when coupled with GC (GC-MS), provides both separation and identification capabilities. It works by ionizing the eluted compounds and then separating these ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a fingerprint for identification.

Research Findings: GC-MS is used for identifying and quantifying related substances in 1,1,1,2-Tetrafluoroethane ingentaconnect.com. Optimized GC-MS conditions, including a DB-1301 capillary column and specific temperature programs, have been reported for this purpose ingentaconnect.com. GC-MS, coupled with a preconcentrator, has been developed as a cost-effective method for measuring HFCs, including HFC-134a, in atmospheric samples mdpi.com. This technique allows for the determination of the nature and amount of organic impurities in HFC-134a in a single analytical operation google.comgoogle.com. For instance, GC-MS coupled with a Medusa instrument system can preconcentrate and cryofocus trace gases from air samples for sensitive determination of HFC-134a with a relative precision of 0.4% noaa.gov. It is also used for analyzing HFC-134a in air samples from working environments using OSHA Method 1004, and in aqueous emulsions via HS/GC-MS analytice.com.

Photoacoustic Monitoring

Photoacoustic Spectroscopy (PAS) is a highly sensitive technique for detecting trace gases. It relies on the principle that molecules absorb light at specific wavelengths, leading to excitation and subsequent non-radiative relaxation, which generates a pressure wave (sound). This acoustic signal is detected by a microphone.

Research Findings: Photoacoustic monitors, such as the Innova 1312, can measure airborne concentrations of 1,1,1,2-Tetrafluoroethane to sub-ppm levels inchem.orgwho.int. Quartz-Enhanced Photoacoustic Spectroscopy (QEPAS) has been developed for greenhouse gas detection, with reported minimum detection limits (MDLs) for HFC-134a of 115 ppb at a 1-second integration time mdpi.commdpi.com. Another study reported MDLs for HFC-134a of 115 ppb with a 1-second integration time using a PAS sensor with aspherical beam shaping mdpi.com. Photoacoustic spectroscopy has also been evaluated for assessing soil greenhouse gas emissions, showing good linearity with GC for CO2 and N2O, but experiencing interference from moisture for CH4 scielo.br. A photoacoustic gas detector has been developed for monitoring R134a and R1234yf, with optimal parameters determined via simulations researchgate.net. The Innova 1512 Photoacoustic Gas Monitor is suitable for measuring R134a and HFO-1234yf in laboratory settings, providing accurate and rapid results with high repeatability advancedenergy.com.

Infrared Monitoring

Infrared (IR) spectroscopy, particularly Non-Dispersive Infrared (NDIR) sensors, is widely used for detecting and monitoring refrigerant gases, including HFC-134a. These sensors work by measuring the absorption of infrared light at specific wavelengths characteristic of the target gas.

Research Findings: NDIR sensors are a cost-effective solution for refrigerant gas detection and compliance with safety codes hunterliberty.com. The Iref-Pro sensor is designed for accurate detection of low concentrations of HFCs, including HFC-134a, and features a powerful light source for ppm detection envirotech-online.com. The Iref-Lite offers a lower-cost alternative for commercial applications, capable of detecting HFC-134a up to 1%vol envirotech-online.com. NDIR sensors are noted for their high specificity, stability, minimal drift, and relative insensitivity to temperature and humidity changes, making them suitable for HFC refrigerants amphenol-sensors.com. The MSA Bacharach MGS-250 Infrared Gas Detector utilizes an NDIR sensor with a minimum detection level (MDL) down to 20 ppm, offering maintenance-free service for 5-7 years hunterliberty.com. High-resolution far-infrared spectroscopy has been used to analyze specific vibrational bands of HFC-134a, aiding in understanding molecular interactions researchgate.netcore.ac.uk. Fourier-transformed infrared spectroscopy (FTIR) has also been used to measure absorption cross-sections of HFC-134a researchgate.net.

Sampling Techniques for Environmental and Occupational Monitoring

Effective sampling is critical for accurate analysis of 1,1,1,2-Tetrafluoroethane in ambient air and workplace environments. Various methods are employed to collect air samples, which are then analyzed using techniques like GC.

Research Findings: Diffusive sampling onto Spherocarb followed by thermal desorption into a GC-FID system has been validated for monitoring occupational exposure to HFC-134a, with a detection limit down to 0.1 ppm inchem.orgwho.int. Pumped sampling onto Anasorb CMS, followed by solvent desorption and GC-FID analysis, is another validated method inchem.orgwho.int. For workplace air monitoring, ORBO 91 tubes in series are used as sampling supports for GC-FID analysis via OSHA Method 1004 analytice.com. Canisters and aluminum bags are also used as sampling media for GC-MS analysis analytice.com. Air samples for HFC-134a measurements have been collected in 2 L or 12 L containers at ambient pressure env.go.jp. The sampling time for 1,1,1,2-Tetrafluoroethane was determined to be 20 minutes at a flow rate of 50 mL/min, which was the limiting factor for a common sampling device for several "Freons" osha.gov.

Biological Monitoring Methods

While direct biological monitoring methods for occupational exposure to 1,1,1,2-Tetrafluoroethane are not extensively published, research suggests potential approaches.

Research Findings: By analogy with other haloalkanes, it may be possible to develop biological monitoring methods based on the analysis of 1,1,1,2-Tetrafluoroethane in breath or urine inchem.orgwho.int. Studies have shown that HFC-134a can be measured in blood samples, with levels detected in the ng/ml range shortly after exposure, decreasing substantially over time inchem.orgwho.int. A study on male volunteers exposed to HFC-134a found that blood and exhaled air could be used for biomonitoring, with rapid post-exposure decreases in HFC-134a levels in both matrices researchgate.netnih.gov. The elimination half-time in urine was reported as 58 minutes researchgate.net. Physiologically based pharmacokinetic (PBPK) models have been used to describe the kinetics of HFC-134a in humans, indicating low inhalation uptake and minimal metabolism researchgate.netnih.gov. Samples for biomonitoring are recommended to be taken 20-30 minutes after the end of a shift due to the rapid initial decline in concentration nih.gov.

Analysis in Breathing Zone, Urine, and Blood Samples

Breathing Zone and Air Samples: Monitoring airborne concentrations of 1,1,1,2-Tetrafluoroethane in the breathing zone is typically achieved using methods that capture the volatile compound from a known volume of air. One common approach involves diffusive sampling onto sorbent materials like Spherocarb, followed by thermal desorption and analysis via Gas Chromatography with a Flame Ionization Detector (GC-FID) who.int. This method has been validated for exposure periods ranging from 30 to 480 minutes, with detection limits as low as 0.1 ppm who.int. Alternatively, pumped sampling onto sorbent tubes such as Anasorb CMS, followed by solvent desorption and GC-FID analysis, has also been employed and validated who.intosha.gov. For real-time or continuous monitoring, instruments like the Miran infrared monitor or the Innova 1312 photoacoustic monitor can measure airborne concentrations down to sub-ppm levels who.int. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly when analyzing air samples collected in canisters or aluminum bags, or for identifying specific impurities analytice.com. OSHA Method 1004, employing GC-FID, is another established technique for air samples, utilizing sorbent tubes for collection analytice.com.

Urine Samples: Direct measurement of 1,1,1,2-Tetrafluoroethane in urine is not as extensively documented as air or blood analysis. However, studies suggest that it may be possible to develop such methods by analogy with other haloalkanes who.int. Research has identified trifluoroacetic acid as a metabolite in urine following exposure, which can be quantified using techniques like 19F nuclear magnetic resonance spectroscopy who.intresearchgate.net. Urinary excretion of 1,1,1,2-Tetrafluoroethane itself is reported to be very low, with a post-exposure urinary excretion of approximately 0.002% of the inhaled amount and a half-time of 58 minutes researchgate.netnih.gov.

Blood Samples: Analysis of 1,1,1,2-Tetrafluoroethane in blood samples is feasible and has been performed using Gas Chromatography/Mass Spectrometry (GC/MS) nmslabs.com. Studies involving human volunteers exposed to 1,1,1,2-Tetrafluoroethane have monitored its concentration in blood over time. For instance, after exposure to 500 ppm for 2 hours, blood concentrations rapidly increased, reaching a plateau of approximately 9.4 ± 1.9 microM within 30 minutes, followed by a fast post-exposure decrease nih.gov. In another study, mean blood concentrations at 55 minutes after exposure to 8,000 ppm were reported as 7.22 μg/mL in males and 5.92 μg/mL in females nih.gov. The elimination from blood is generally rapid and biphasic, with a short initial half-life, and a slower late decay phase consistent with washout from fat tissues, estimated to be around 114 ± 21 minutes nih.govpharmacompass.com. Blood samples are typically collected in tubes containing anticoagulants or preservatives like sodium fluoride (B91410)/potassium oxalate (B1200264) or EDTA nmslabs.com. Stability of 1,1,1,2-Tetrafluoroethane in blood is reported to be up to 7 days at room temperature, 14 days refrigerated, and 14 days frozen nmslabs.com. Challenges in blood analysis include matrix effects due to protein binding, necessitating specific sample preparation techniques, such as the use of denaturing reagents like urea (B33335) combined with salts (e.g., NaCl) to improve analyte decoupling and reduce matrix effect variation nih.gov.

Table 1: Analytical Methods for 1,1,1,2-Tetrafluoroethane in Different Matrices

| Matrix | Sampling Method | Analytical Technique | Detection Limit (Example) | Notes |

| Breathing Zone/Air | Diffusive sampling (Spherocarb) | GC-FID | ~0.1 ppm | Thermal desorption; validated for 30-480 min exposure who.int |

| Breathing Zone/Air | Pumped sampling (Anasorb CMS) | GC-FID | Not specified | Solvent desorption who.int; OSHA 1004 method analytice.com |

| Breathing Zone/Air | Real-time monitors | IR, Photoacoustic | Sub-ppm | Continuous monitoring who.int |

| Breathing Zone/Air | Sorbent tubes, Canisters, Aluminum bags | GC-MS | Not specified | Analysis of impurities, general VOC analysis analytice.com |

| Urine | Not specified (potential for development) | NMR, GC-MS | Not specified | Analysis of metabolites (e.g., trifluoroacetic acid); low excretion percentage who.intresearchgate.net |

| Blood | Direct collection | GC/MS | Not specified | Sample stability: 7 days (RT), 14 days (refrigerated/frozen) nmslabs.com; requires specific preparation for matrix effects nih.gov |

| Blood | Exposure studies | Not specified | 1.02 μg/mL (at 1000 ppm) | Human blood concentrations reported; biphasic elimination nih.govnih.gov |

Quality Control and Validation of Analytical Methods

Ensuring the reliability and accuracy of analytical methods for 1,1,1,2-Tetrafluoroethane requires rigorous validation and ongoing quality control (QC) procedures.

Method Validation: Validation encompasses several key parameters to confirm the method's suitability for its intended purpose. These include:

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. Linear correlation coefficients greater than 0.99 are often sought cenam.mxchromatographyonline.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These define the lowest concentrations of 1,1,1,2-Tetrafluoroethane that can be reliably detected and quantified, respectively. For example, LODs are often determined using a signal-to-noise ratio of 3:1, and LOQs at 10:1 cenam.mxcore.ac.uk. Specific LODs for related compounds have been reported as low as 0.12 ng osha.gov.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, often assessed using certified reference materials (CRMs) or by calculating relative error cenam.mxchromatographyonline.com. Precision, measured as relative standard deviation (RSD), indicates the reproducibility of measurements, with values typically expected to be below 20% chromatographyonline.com.

Selectivity/Specificity: The ability of the method to measure the target analyte without interference from other compounds present in the sample matrix core.ac.uk.

Recovery: The percentage of the analyte that is successfully extracted and measured from a spiked sample, with acceptable ranges often cited between 70–120% chromatographyonline.com.

Matrix Effects: For complex matrices like blood, validation must account for potential interferences from the sample components, and methods may require specific preparation steps to mitigate these effects nih.gov.

Quality Control: Quality control measures are implemented to ensure consistent performance and reliable results. These include:

Internal Standards: Using internal standards, which are added to calibration standards and samples at the same concentration, helps to correct for variations in instrument response and sample preparation cenam.mxepa.gov.

Blanks: Analyzing method blanks, trip blanks, and reagent blanks helps to identify and quantify potential contamination during sampling, transport, or analysis osha.govepa.gov.

Calibration Standards: Regular calibration using standards of known concentrations is essential for accurate quantification. Matrix-matched calibration curves are often preferred for biological samples chromatographyonline.comcore.ac.uk.

Reference Materials: The use of certified reference materials (CRMs) or quality control samples with known analyte concentrations is critical for verifying method accuracy and precision cenam.mx.